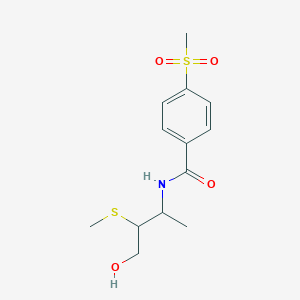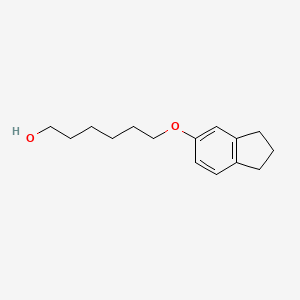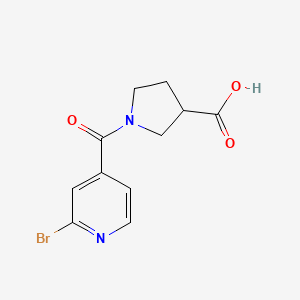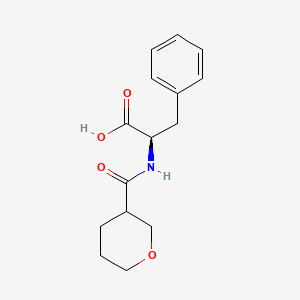![molecular formula C16H21NO4 B6629568 (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)
(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid: is a chiral compound with a specific stereochemistry at the second carbon atom This compound belongs to the class of amino acids and is characterized by the presence of an oxan-2-yl group, an acetyl group, and a phenyl group attached to the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid typically involves the following steps:
Formation of the oxan-2-yl group: This can be achieved through the cyclization of a suitable precursor, such as a diol, under acidic conditions.
Acetylation: The oxan-2-yl group is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Amidation: The acetylated oxan-2-yl compound is reacted with an amino acid derivative, such as a protected phenylalanine, under coupling conditions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of any protecting groups to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the oxan-2-yl group can yield the corresponding diol.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Diol derivatives.
Substitution: Various acylated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Chiral Intermediates: The compound can be used as a chiral building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Interaction Studies: It can be used to study interactions with proteins due to its amino acid backbone.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry:
Material Science: It can be used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-2-yl group and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The acetyl group can also play a role in its interaction with proteins and other biomolecules.
類似化合物との比較
(2R)-2-[[2-(tetrahydrofuran-2-yl)acetyl]amino]-3-phenylpropanoic acid: Similar structure with a tetrahydrofuran ring instead of an oxan-2-yl group.
(2R)-2-[[2-(pyrrolidin-2-yl)acetyl]amino]-3-phenylpropanoic acid: Contains a pyrrolidine ring instead of an oxan-2-yl group.
Uniqueness:
- The presence of the oxan-2-yl group in (2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different ring structures.
特性
IUPAC Name |
(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(11-13-8-4-5-9-21-13)17-14(16(19)20)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,18)(H,19,20)/t13?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHKDERJWOITEB-ARLHGKGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CC(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6629490.png)
![(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
![4-(Bicyclo[2.2.1]heptane-2-carbonylamino)-2-fluorobenzoic acid](/img/structure/B6629521.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629522.png)



![2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629556.png)
![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)


